1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone
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Overview
Description
1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone is a complex organic compound that belongs to the class of indolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Substitution Reactions: Introduction of the m-chlorobenzyl and dimethylamino groups through nucleophilic substitution reactions.
Final Assembly: Coupling the various fragments under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone: can be compared with other indolinone derivatives.
Unique Features: Its specific substitution pattern and functional groups might confer unique biological activities or chemical reactivity.
List of Similar Compounds
- This compound
- This compound
- This compound
Properties
CAS No. |
33391-13-8 |
---|---|
Molecular Formula |
C27H30ClN3O |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl-methylamino]-3-[3-(dimethylamino)propyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C27H30ClN3O/c1-29(2)18-10-17-27(22-12-5-4-6-13-22)24-15-7-8-16-25(24)31(26(27)32)30(3)20-21-11-9-14-23(28)19-21/h4-9,11-16,19H,10,17-18,20H2,1-3H3 |
InChI Key |
HWXOOALAKKHWQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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